molecular formula C5H6BrN5 B1464440 1-(2-azidoethyl)-4-bromo-1H-pyrazole CAS No. 1250360-74-7

1-(2-azidoethyl)-4-bromo-1H-pyrazole

Cat. No.: B1464440
CAS No.: 1250360-74-7
M. Wt: 216.04 g/mol
InChI Key: UUROCGHSPLZAKY-UHFFFAOYSA-N
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Description

1-(2-azidoethyl)-4-bromo-1H-pyrazole is an organic compound that belongs to the class of azidoethyl-substituted heterocycles. This compound is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a pyrazole ring substituted with a bromine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and materials science.

Biochemical Analysis

Biochemical Properties

1-(2-azidoethyl)-4-bromo-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain digestive enzymes, such as lipase, while activating others like amylase and trypsin . The nature of these interactions involves binding to the active sites of the enzymes, leading to either inhibition or activation depending on the specific enzyme involved.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to induce the expression of the heme oxygenase-1 (ho-1) gene, which plays a crucial role in regulating redox homeostasis . Additionally, this compound has been shown to enhance cellular glutathione (GSH) levels, thereby contributing to the reduction of intracellular reactive oxygen species (ROS) levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been demonstrated to bind to the active sites of enzymes, leading to either inhibition or activation. For instance, the compound’s interaction with lipase results in significant inhibition, while its interaction with amylase and trypsin leads to activation . These binding interactions are crucial for the compound’s role in modulating enzyme activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of enzyme activity and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity without causing significant adverse effects. At higher doses, toxic effects have been observed, including disruption of cellular processes and potential organ damage . These findings highlight the importance of determining the appropriate dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as lipase and amylase influences the breakdown and synthesis of metabolites, thereby affecting overall metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which determine its availability and activity at target sites . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to various subcellular structures, including the cytoplasm and organelles such as mitochondria . This localization is important for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-azidoethyl)-4-bromo-1H-pyrazole typically involves the N-alkylation of pyrazole derivatives with azidoethyl transfer reagents. One common method includes the reaction of 4-bromo-1H-pyrazole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The resulting product is then purified through column chromatography or recrystallization to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product. Safety measures are crucial in industrial settings due to the potential hazards associated with azides and brominated compounds.

Chemical Reactions Analysis

Types of Reactions

1-(2-azidoethyl)-4-bromo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like DMF or acetonitrile.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts, solvents like t-butanol or THF, and reducing agents like sodium ascorbate.

    Reduction Reactions: Reducing agents like triphenylphosphine or lithium aluminum hydride, solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Substituted pyrazoles with various functional groups replacing the bromine atom.

    Cycloaddition Reactions: 1,2,3-triazoles formed through the CuAAC reaction.

    Reduction Reactions: Aminoethyl-pyrazole derivatives formed by reducing the azido group.

Scientific Research Applications

1-(2-azidoethyl)-4-bromo-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioconjugates and probes for studying biological processes.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of materials with specific properties, such as energetic materials and polymers.

Comparison with Similar Compounds

1-(2-azidoethyl)-4-bromo-1H-pyrazole can be compared with other azidoethyl-substituted heterocycles, such as:

    1-(2-azidoethyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.

    1-(2-azidoethyl)-1,2,3-triazole: Contains a triazole ring, which is formed through cycloaddition reactions.

    1-(2-azidoethyl)-1,2,4-triazole: Another triazole derivative with different ring substitution patterns.

The uniqueness of this compound lies in its combination of the azido and bromo groups, which provide distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-(2-azidoethyl)-4-bromopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN5/c6-5-3-9-11(4-5)2-1-8-10-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUROCGHSPLZAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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